Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate
Overview
Description
Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a methoxyphenyl group and a dimethylamino group attached to a propionate backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate typically involves the reaction of ethyl p-methoxyphenylacetate with paraformaldehyde and tetrabutylammonium iodide (TBAI) in toluene at elevated temperatures (80-85°C) for several hours . The reaction mixture is then allowed to cool, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which result in the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, leading to a range of biological effects .
Comparison with Similar Compounds
Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate can be compared with other similar compounds, such as:
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate: This compound shares a similar structure but differs in its specific functional groups and reactivity.
Venlafaxine EP Impurity B: This is an impurity of Venlafaxine and has a similar chemical structure but different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11/h6-9,13H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXZUXPFYCNRFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
323176-93-8 | |
Record name | Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0323176938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL .ALPHA.-(P-METHOXYPHENYL)-.BETA.-(DIMETHYLAMINO)PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20A3002JTT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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